N-Methylprotoporphyrin

Description

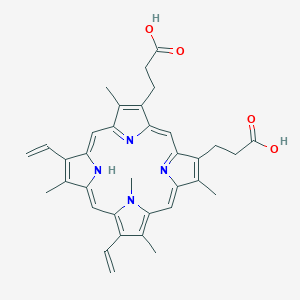

Structure

3D Structure

Properties

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36N4O4/c1-8-22-18(3)28-17-33-23(9-2)21(6)32(39(33)7)16-27-20(5)25(11-13-35(42)43)31(38-27)15-30-24(10-12-34(40)41)19(4)26(36-30)14-29(22)37-28/h8-9,14-17,37H,1-2,10-13H2,3-7H3,(H,40,41)(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQMZDDLPYUOLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5C)C=C1N2)C=C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79236-56-9 | |

| Record name | N-Methylprotoporphyrin IX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079236569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Discovery of N-Methylprotoporphyrin IX

An In-Depth Technical Guide to the Discovery and Significance of N-Methylprotoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Methylprotoporphyrin IX (NmePPIX), a potent inhibitor of ferrochelatase and a key molecule in the study of xenobiotic-induced porphyrias. We will delve into the historical context of its discovery, the elucidation of its structure and mechanism of action, its biosynthesis, and its critical role as a tool in heme biosynthesis research. This document is intended to serve as a detailed resource, offering not only foundational knowledge but also actionable experimental protocols for professionals in the fields of toxicology, pharmacology, and drug development.

The Serendipitous Discovery: A Trail of Green Pigments

The story of N-Methylprotoporphyrin IX begins not with a direct search, but with an intriguing observation in toxicological studies. Researchers investigating the effects of certain foreign compounds (xenobiotics) on heme metabolism noted the appearance of unusual green pigments in the livers of treated animals[1][2]. Early experiments utilized agents like 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) and the antifungal drug griseofulvin (GSF) to induce conditions in animals that mimicked human porphyrias, a group of disorders caused by abnormalities in heme synthesis[1][3]. These studies consistently revealed that administration of these compounds led to a significant decrease in the activity of ferrochelatase, the terminal enzyme in the heme biosynthetic pathway[3][4].

The prevailing hypothesis was that the xenobiotic itself was not the direct inhibitor. Instead, the evidence pointed towards a biologically generated molecule. The isolation and characterization of these green pigments became a pivotal goal. Using a combination of high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance, the pigments were definitively identified as a mixture of N-methylprotoporphyrin IX isomers[1][3][5]. This discovery was a landmark, revealing that the body could metabolize certain drugs in a way that produced a potent, endogenous inhibitor of a critical enzyme pathway[5].

Mechanism of Action: Potent Inhibition of Ferrochelatase

NmePPIX is a powerful and highly specific inhibitor of ferrochelatase (protoheme ferro-lyase, EC 4.99.1.1), the enzyme that catalyzes the insertion of ferrous iron (Fe²⁺) into protoporphyrin IX (PPIX) to form heme[1][6][7].

A Transition-State Analog

The inhibitory prowess of NmePPIX is believed to stem from its structural similarity to the distorted, non-planar transition state of the PPIX substrate during the enzymatic reaction[1][6]. Ferrochelatase must bend the normally planar PPIX macrocycle to expose the lone-pair electrons of the pyrrole nitrogen atoms to the incoming iron ion[6]. The covalent addition of a methyl group to one of these nitrogen atoms pre-distorts the porphyrin ring, creating a molecule that binds to the enzyme's active site with extremely high affinity, effectively locking the enzyme in an inhibited state[6][8].

Kinetic Profile

Kinetic studies using purified ferrochelatase have established that NmePPIX is a potent, reversible, and competitive inhibitor with respect to the porphyrin substrate[1][6]. The inhibition constant (Ki) is remarkably low, indicating very tight binding.

| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | Reference |

| N-Methylprotoporphyrin IX | Bovine Ferrochelatase | 7 nM | [1] |

| N-Methylprotoporphyrin IX | General Mammalian | ~10 nM | [6][7][8] |

The small size of the N-methyl substituent is crucial for this potent inhibition. Even a modest increase in the alkyl group size, such as an N-ethyl group, can decrease the inhibitory activity by as much as 100-fold, likely due to steric hindrance within the active site[1].

Caption: Xenobiotic-Induced Biosynthesis of NmePPIX.

Isomeric Forms

NmePPIX exists as four different isomers (NA, NB, NC, ND), depending on which of the four pyrrole nitrogen atoms is methylated.[1] HPLC analysis of the green pigments isolated from xenobiotic-treated animals revealed that the isomeric composition can vary depending on the inducing agent and the animal strain.[1][5] However, the NA isomer, where the methyl group is on the vinyl-substituted pyrrole ring A, is consistently the major product.[1][3][5] All four isomers have been found to be equally potent in their ability to inhibit ferrochelatase.[1]

| Isomer | Methylation Position (Pyrrole Ring) | Typical Abundance Range |

| NA | Ring A (Vinyl-substituted) | 78-90% |

| NB | Ring B (Vinyl-substituted) | 1-5% |

| NC | Ring C (Propionic acid-substituted) | 5-17% |

| ND | Ring D (Propionic acid-substituted) | 4-9% |

Data compiled from studies in mice.[1][5]

Methodologies for the Researcher

Protocol: Ferrochelatase Activity Inhibition Assay

This protocol outlines a common method to measure the inhibition of ferrochelatase activity by NmePPIX in vitro. The assay monitors the disappearance of the PPIX substrate using fluorescence spectroscopy.

A. Reagents and Buffers

-

Purified Ferrochelatase Enzyme

-

Protoporphyrin IX (PPIX) stock solution in DMSO

-

N-Methylprotoporphyrin IX (NmePPIX) stock solution in DMSO

-

Assay Buffer: 100 mM Tris-HCl (pH 8.2), 1% Tween 20

-

Metal Substrate: Ferrous Chloride (FeCl₂) solution, freshly prepared in deoxygenated water

B. Equipment

-

Fluorescence plate reader (Excitation: ~405 nm, Emission: ~630 nm)

-

96-well black microplates

-

Incubator set to 37°C

C. Step-by-Step Procedure

-

Prepare Reaction Mix: In each well of the microplate, add the assay buffer.

-

Add Inhibitor: Add varying concentrations of NmePPIX (or DMSO as a vehicle control) to the appropriate wells.

-

Add Enzyme: Add a standardized amount of purified ferrochelatase to each well.

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Add Substrate: Add PPIX to each well to a final concentration of ~2.5 µM.

-

Initiate Reaction: Start the reaction by adding the ferrous chloride solution.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader and begin kinetic readings every minute for 30-60 minutes. The fluorescence of PPIX will decrease as it is converted to non-fluorescent heme.

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence decrease) for each concentration of NmePPIX. Determine the IC₅₀ value by plotting the reaction rates against the inhibitor concentration.

Protocol: HPLC Separation of NmePPIX Isomers

This protocol provides a general framework for the analytical separation of the four NmePPIX isomers.

A. Equipment and Columns

-

High-Performance Liquid Chromatography (HPLC) system with a diode array or fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

B. Mobile Phase

-

Mobile Phase A: Acetonitrile/Water/Formic Acid mixture

-

Mobile Phase B: Acetone with 0.1% Formic Acid

-

Note: Specific ratios and gradients must be optimized based on the exact column and system used.

C. Step-by-Step Procedure

-

Sample Preparation: Extract NmePPIX from liver homogenates or other biological samples using an organic solvent mixture. The final extract should be dried down and reconstituted in a small volume of the initial mobile phase.

-

System Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 80% A, 20% B) until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column.

-

Gradient Elution: Run a linear gradient to increase the percentage of Mobile Phase B over a period of 10-20 minutes. This will elute the porphyrins based on their hydrophobicity.

-

Detection: Monitor the column effluent at the Soret peak of NmePPIX (~406-420 nm).

-

Isomer Identification: The four isomers will elute as distinct, closely spaced peaks. Their identity can be confirmed by comparing retention times to purified standards or by collecting the fractions for mass spectrometry analysis.[3][4]

Caption: Analytical Workflow for NmePPIX Identification.

Conclusion and Future Perspectives

The discovery of N-Methylprotoporphyrin IX transformed our understanding of drug-induced porphyrias. It elegantly demonstrated that the metabolic processing of a xenobiotic could generate a potent, mechanism-based inhibitor that targets the host's own enzymatic machinery. Today, NmePPIX remains an invaluable tool for researchers.[8][9][10] It is widely used to induce heme deficiency in cell culture systems, allowing for the study of the downstream effects of heme depletion on various cellular processes.[6][7]

While much is known, the mechanisms of NmePPIX biosynthesis for all porphyrinogenic agents are not fully elucidated, and the potential for endogenous NmePPIX production, even at low levels, remains an area of interest.[1][5] The continued study of this unique molecule will undoubtedly provide further insights into heme metabolism, toxicology, and the intricate interactions between xenobiotics and biological systems.

References

-

Xu, L., Qi, Q., Zhu, J., & Ma, X. (2022). N-Methyl Protoporphyrin IX: An Understudied Porphyrin. Chemical Research in Toxicology, 36(1), 2-12. [Link]

-

Shi, Z., & Ferreira, G. C. (2006). Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin. Biochemical Journal, 399(1), 21–28. [Link]

-

Ortiz de Montellano, P. R., Beilan, H. S., & Kunze, K. L. (1981). N-Methylprotoporphyrin IX: chemical synthesis and identification as the green pigment produced by 3,5-diethoxycarbonyl-1,4-dihydrocollidine treatment. Proceedings of the National Academy of Sciences of the United States of America, 78(3), 1490–1494. [Link]

-

Xu, L., Qi, Q., Zhu, J., & Ma, X. (2022). N-Methyl Protoporphyrin IX: An Understudied Porphyrin. ACS Publications. [Link]

-

ResearchGate. N-Methyl Protoporphyrin IX: An Understudied Porphyrin. ResearchGate Website. [Link]

-

Ma, X., et al. (2022). N-Methyl Protoporphyrin IX: An Understudied Porphyrin. Chemical Research in Toxicology. [Link]

-

Ortiz de Montellano, P. R., Beilan, H. S., & Kunze, K. L. (1981). N-Methylprotoporphyrin IX: Chemical synthesis and identification as the green pigment produced by 3,5-diethoxycarbonyl-1,4. PNAS. [Link]

-

De Matteis, F., & Gibbs, A. H. (1987). Formation of N-methyl protoporphyrin in chemically-induced protoporphyria. Studies with a novel porphyrogenic agent. The Biochemical journal, 241(3), 919–922. [Link]

-

Ortiz de Montellano, P. R., et al. (1981). N-Methylprotoporphyrin IX. Identification by NMR of the nitrogen alkylated in each of the four isomers. Journal of the American Chemical Society. [Link]

-

Jia, M., & Poulos, T. L. (2016). Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications. Analytical and bioanalytical chemistry, 408(22), 6131–6140. [Link]

Sources

- 1. N-Methyl Protoporphyrin IX: An Understudied Porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Methylprotoporphyrin IX: chemical synthesis and identification as the green pigment produced by 3,5-diethoxycarbonyl-1,4-dihydrocollidine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 8. caymanchem.com [caymanchem.com]

- 9. scbt.com [scbt.com]

- 10. N-Methyl Protoporphyrin IX | [frontierspecialtychemicals.com]

A Technical Guide to the Chemical Synthesis, Separation, and Characterization of N-Methylprotoporphyrin IX Isomers

This document provides researchers, chemists, and drug development professionals with an in-depth technical guide to the chemical synthesis of N-Methylprotoporphyrin IX (N-MPP) isomers. Grounded in established scientific literature, this guide elucidates the causal relationships behind experimental choices, provides validated protocols, and offers insights into the characterization and biological significance of these potent enzyme inhibitors.

Strategic Imperative: Why Synthesize N-MPP Isomers?

N-Methylprotoporphyrin IX (N-MPP) is a methylated derivative of protoporphyrin IX (PPIX), the immediate precursor to heme.[1][2] Its primary significance in biomedical research lies in its function as a highly potent, transition-state analogue inhibitor of ferrochelatase (protoheme ferro-lyase, EC 4.99.1.1).[3][4][5] This enzyme catalyzes the terminal step of the heme biosynthetic pathway: the insertion of ferrous iron into the PPIX macrocycle.[3][6]

Inhibition of ferrochelatase by N-MPP leads to a biochemical bottleneck, causing the accumulation of PPIX and effectively inducing a state of heme deficiency.[1][7] This makes N-MPP an invaluable tool for studying cellular processes regulated by heme.

The protoporphyrin IX macrocycle contains four distinct pyrrole nitrogen atoms (conventionally labeled A, B, C, and D), each of which can be methylated. This results in four unique positional isomers: NA-MPP, NB-MPP, NC-MPP, and ND-MPP.[1] These isomers are not biologically equivalent; they exhibit differential inhibitory activity against ferrochelatase.[8] Therefore, a robust synthetic and purification strategy to isolate individual isomers is paramount for accurate mechanistic and pharmacological studies.

Caption: The four N-MPP isomers arise from methylation at one of the four pyrrole nitrogens.

The Synthetic Blueprint: From Protoporphyrin IX to a Mixture of Isomers

The direct chemical synthesis of N-MPP is a non-regioselective alkylation reaction. The process begins with commercially available protoporphyrin IX and results in a statistical mixture of the four isomers. The primary challenge is not the initial reaction but the subsequent high-resolution separation.

Rationale for Experimental Design

-

Esterification: The two propionic acid side chains of protoporphyrin IX are ionizable, which can complicate purification and solubility in organic solvents. Converting them to their corresponding dimethyl esters via Fischer esterification is a critical preliminary step. This modification renders the molecule more tractable for reverse-phase chromatography and subsequent characterization.

-

Choice of Methylating Agent: A potent methylating agent is required to alkylate the relatively non-nucleophilic pyrrole nitrogens. Methyl iodide (CH₃I) is a common and effective choice.

-

Reaction Conditions: The reaction is typically performed in a high-boiling, non-polar solvent like 1,2-dichlorobenzene to ensure the reactants remain in solution at elevated temperatures needed for the reaction to proceed.[9] An inert atmosphere (e.g., argon) is crucial to prevent oxidative degradation of the porphyrin macrocycle.

Detailed Synthetic Protocol

Part A: Preparation of Protoporphyrin IX Dimethyl Ester

-

Dissolution: Suspend Protoporphyrin IX (1 equivalent) in a 3-5% (v/v) solution of sulfuric acid in anhydrous methanol.

-

Reaction: Stir the mixture in the dark at room temperature for 24-48 hours until the starting material is fully consumed (monitor by TLC or LC-MS).

-

Neutralization & Extraction: Pour the reaction mixture into a separatory funnel containing dichloromethane and wash sequentially with saturated sodium bicarbonate solution and water.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Protoporphyrin IX dimethyl ester.

Part B: Methylation to Form N-MPP Isomer Mixture

-

Setup: Dissolve Protoporphyrin IX dimethyl ester (1 equivalent) in anhydrous 1,2-dichlorobenzene under an argon atmosphere. Protect the reaction from light.

-

Reagent Addition: Add methyl iodide (a significant excess, e.g., 10-20 equivalents) to the solution.

-

Thermal Reaction: Heat the mixture to approximately 90°C and stir for 24-72 hours.[9] The reaction progress can be monitored by observing the appearance of new, more polar spots on TLC or by LC-MS analysis.

-

Workup: After cooling, evaporate the solvent and excess methyl iodide under high vacuum. The resulting residue contains a mixture of the four N-MPP dimethyl ester isomers along with unreacted starting material.

The Crucial Step: High-Resolution Isomer Separation

The successful isolation of pure N-MPP isomers is wholly dependent on high-performance liquid chromatography (HPLC).[9][10] The subtle differences in polarity and planarity among the isomers allow for their separation on a reverse-phase column.

Caption: Experimental workflow for the synthesis and purification of N-MPP isomers.

Validated HPLC Protocol

-

System: A standard analytical or semi-preparative HPLC system.

-

Column: C18 Reverse-Phase Column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase A: Ammonium acetate buffer (e.g., 10 mM, pH 5.2).

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient: A linear gradient from ~70% B to 100% B over 30-40 minutes. The exact gradient must be optimized based on the specific column and system.

-

Flow Rate: 1.0 mL/min for an analytical column.

-

Detection: UV-Vis Diode Array Detector (DAD) set to monitor at the Soret peak maximum (~415-420 nm).

-

Elution Order: Seminal work in the field has established the typical elution order for the isomers, though this should be confirmed by characterization.[9][11] The isomers are often referred to as I, II, III, and IV based on their elution from the column.[11]

Structural Confirmation and Characterization

Unambiguous identification of each separated isomer is essential. This is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive method for identifying which pyrrole nitrogen has been alkylated. One-dimensional ¹H NMR provides initial fingerprints, but two-dimensional techniques, particularly the Nuclear Overhauser Effect (NOE), are critical.[9] An NOE correlation between the N-methyl protons and adjacent meso-protons or side-chain protons on the macrocycle provides conclusive proof of the methylation site.

-

UV-Visible Spectroscopy: Porphyrins exhibit intense and characteristic absorption spectra. The primary feature is the Soret band (or B band) around 400-420 nm, with several weaker Q bands in the 500-650 nm region. While all isomers have similar spectra, there are subtle shifts in λmax that can be used for identification and quantification.

-

Mass Spectrometry (MS): Confirms the successful methylation by showing the expected molecular ion peak for the N-MPP dimethyl ester (C₃₇H₄₀N₄O₄, MW ≈ 608.7 g/mol ).[11]

Table 1: Summary of N-MPP Isomer Characterization Data

| Elution Peak | Isomer Identity | Methylated Ring | Key ¹H NMR NOE Correlations (to N-CH₃) | Approx. UV-Vis Soret λmax (nm) |

| I | NA-MPP | Ring A (Vinyl) | α-meso-H, Ring A Vinyl Protons | ~418 |

| II | NB-MPP | Ring B (Vinyl) | β-meso-H, Ring B Vinyl Protons | ~416 |

| III | ND-MPP | Ring D (Propionate) | δ-meso-H, Ring D Methyl Protons | ~420 |

| IV | NC-MPP | Ring C (Propionate) | γ-meso-H, Ring C Methyl Protons | ~421 |

| Note: The exact elution order and spectroscopic values may vary slightly depending on the specific chromatographic conditions and solvents used. The identity must be confirmed experimentally.[9] |

Mechanism of Ferrochelatase Inhibition: The Distorted Ring Hypothesis

The potent inhibitory action of N-MPP stems from its structure mimicking the transition state of the enzymatic reaction.

-

Substrate Distortion: For ferrochelatase to insert iron into protoporphyrin IX, it must first deform the normally planar porphyrin macrocycle.[4] This distortion exposes the lone pairs of the pyrrole nitrogens, making them available for metal coordination.

-

Transition-State Mimicry: The covalent addition of a methyl group to one of the pyrrole nitrogens introduces a permanent, non-planar pucker into the N-MPP ring system.[4]

-

Tight Binding: This pre-distorted N-MPP molecule fits snugly into the active site of ferrochelatase, acting as a "frozen" analogue of the distorted transition state.[3] This results in extremely tight, competitive binding that effectively blocks the natural substrate from being processed, thereby shutting down heme synthesis.

Caption: N-MPP's distorted structure allows it to block the ferrochelatase active site.

Conclusion

The chemical synthesis of N-Methylprotoporphyrin IX isomers, while straightforward in its initial alkylation step, requires meticulous attention to purification and analytical detail. High-performance liquid chromatography is the indispensable tool for resolving the isomer mixture, and multi-modal spectroscopic analysis, particularly 2D NMR, is required for unambiguous structural assignment. By providing access to pure isomeric forms, these methods empower researchers to precisely probe the mechanisms of heme biosynthesis and its regulation in both health and disease.

References

-

Xu, L., Qi, Q., Zhu, J., & Ma, X. (2022). N-Methyl Protoporphyrin IX: An Understudied Porphyrin. Chemical Research in Toxicology, 35(12), 2186–2193. [Link]

-

Shi, Z., & Ferreira, G.C. (2006). Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin. Biochemical Journal, 399(1), 21–28. [Link]

-

Tse, M. L., & Ferreira, G. C. (2006). Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin. Biochemical Journal, 399(1), 21–28. [Link]

-

Ortiz de Montellano, P. R., Beilan, H. S., & Kunze, K. L. (1981). N-Methylprotoporphyrin IX: chemical synthesis and identification as the green pigment produced by 3,5-diethoxycarbonyl-1,4-dihydrocollidine treatment. Proceedings of the National Academy of Sciences of the United States of America, 78(3), 1490–1494. [Link]

-

Dailey, H. A., & Fleming, J. E. (1983). Bovine ferrochelatase. Kinetic analysis of inhibition by N-methylprotoporphyrin, manganese, and heme. The Journal of Biological Chemistry, 258(19), 11453–11459. [Link]

-

Kunze, K. L., & Ortiz de Montellano, P. R. (1981). N-Methylprotoporphyrin IX. Identification by NMR of the nitrogen alkylated in each of the four isomers. Journal of the American Chemical Society, 103(14), 4225–4230. [Link]

-

Ortiz de Montellano, P. R., Beilan, H. S., & Kunze, K. L. (1981). N-Methylprotoporphyrin IX: chemical synthesis and identification as the green pigment produced by 3,5-diethoxycarbonyl-1,4-dihydrocollidine treatment. Proceedings of the National Academy of Sciences, 78(3), 1490-1494. [Link]

-

Ortiz de Montellano, P. R., Kunze, K. L., Cole, S. P., & Marks, G. S. (1981). Differential inhibition of hepatic ferrochelatase by the isomers of N-ethylprotoporphyrin IX. Biochemical and Biophysical Research Communications, 103(2), 581–586. [Link]

-

Ma, X., Anderson, K. E., & Sassa, S. (2016). Protoporphyrin IX: the Good, the Bad, and the Ugly. Journal of Pharmacology and Experimental Therapeutics, 356(2), 267–275. [Link]

-

Puy, H., Deybach, J. C., Baudry, P., Dailey, T. A., Dailey, H. A., & Nordmann, Y. (2001). Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias. Clinical Chemistry, 47(11), 1989–1996. [Link]

-

Xu, L., Qi, Q., Zhu, J., & Ma, X. (2022). N-Methyl Protoporphyrin IX: An Understudied Porphyrin. PubMed, 35(12), 2186-2193. [Link]

-

Woźniak, B., Czerwonka, G., & Wacławek, M. (2013). Application of TLC and HPLC to quantification of protopophyrin IX, Zn-protoporphyrin IX, and hemin in Parma ham. Lirias KU Leuven. [Link]

Sources

- 1. N-Methyl Protoporphyrin IX: An Understudied Porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Methyl Protoporphyrin IX: An Understudied Porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. N-Methylprotoporphyrin IX: chemical synthesis and identification as the green pigment produced by 3,5-diethoxycarbonyl-1,4-dihydrocollidine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

Unmasking the Isomers: A Technical Guide to the Characterization of N-Methylprotoporphyrin IX Regioisomers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of N-Methylprotoporphyrin IX and its Regioisomeric Complexity

N-Methylprotoporphyrin IX (N-MPP) is a potent, non-covalent inhibitor of ferrochelatase, the terminal enzyme in the heme biosynthetic pathway responsible for inserting ferrous iron into protoporphyrin IX to form heme.[1][2][3] Its ability to induce heme deficiency makes it an invaluable tool in cell biology and pharmacology.[1] N-MPP is not a single entity but can exist as four distinct regioisomers, depending on which of the four pyrrole ring nitrogens (conventionally labeled A, B, C, and D) bears the methyl group.[2]

These isomers are often generated in vivo through the metabolism of certain xenobiotics, such as the antifungal drug griseofulvin and the porphyria-inducing agent 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC).[2][4][5] The interaction of these drugs with cytochrome P450 enzymes can lead to the N-alkylation of the heme prosthetic group, producing a mixture of N-MPP regioisomers.[5] Crucially, the identity of the alkylated nitrogen is a major determinant of the inhibitory activity against ferrochelatase, with some regioisomers exhibiting significantly higher potency than others.[1][6] This differential activity underscores the critical need for robust, validated methods to separate, identify, and quantify each regioisomer. This guide provides an in-depth, field-proven framework for the comprehensive characterization of N-MPP regioisomers, integrating chromatographic separation with definitive spectroscopic identification.

The Characterization Blueprint: An Integrated Approach

The successful characterization of N-MPP regioisomers from a complex mixture—whether from a synthetic reaction or a biological extract—relies on a multi-step, synergistic workflow. The process begins with the physical separation of the isomers, followed by conclusive identification and structural elucidation.

Sources

- 1. Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Methyl Protoporphyrin IX: An Understudied Porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Methyl Protoporphyrin IX | [frontierspecialtychemicals.com]

- 4. N-Methylprotoporphyrin IX: chemical synthesis and identification as the green pigment produced by 3,5-diethoxycarbonyl-1,4-dihydrocollidine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of regioisomers of N-alkylprotoporphyrin IX from chick embryo liver after treatment with porphyrinogenic xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of hepatic ferrochelatase by the four isomers of N-methylprotoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inner Workings of a Potent Enzyme Inhibitor: A Technical Guide to N-Methylprotoporphyrin IX and Ferrochelatase

This in-depth technical guide provides a comprehensive exploration of the mechanism by which N-Methylprotoporphyrin IX (NMPP) inhibits ferrochelatase, the terminal enzyme in the heme biosynthetic pathway. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural, kinetic, and functional aspects of this potent inhibition, offering insights grounded in experimental evidence.

Introduction: Ferrochelatase at the Crossroads of Heme Synthesis

Ferrochelatase (EC 4.99.1.1) is a critical enzyme located on the inner mitochondrial membrane, where it catalyzes the insertion of ferrous iron (Fe²⁺) into protoporphyrin IX to form protoheme, the final step in heme biosynthesis.[1][2][3] Heme is an essential prosthetic group for a vast array of proteins involved in oxygen transport, electron transfer, and drug metabolism.[4] Given its pivotal role, the regulation and potential inhibition of ferrochelatase are of significant interest in both fundamental research and clinical applications.

N-Methylprotoporphyrin IX has emerged as a powerful tool for studying heme biosynthesis due to its potent and specific inhibition of ferrochelatase.[1][2][5][6] Understanding the precise mechanism of this inhibition not only illuminates the catalytic process of the enzyme but also provides a framework for the design of novel therapeutic agents targeting heme metabolism.

The Core Mechanism: A Transition-State Analogue Strategy

The inhibitory prowess of NMPP lies in its ability to act as a transition-state analogue.[1][2] The catalytic mechanism of ferrochelatase is believed to involve a distortion of the planar protoporphyrin IX macrocycle, making the pyrrole nitrogens more accessible for iron chelation.[1] NMPP, by virtue of its N-methyl group on one of the pyrrole rings, possesses a pre-distorted, non-planar structure that mimics this transient, high-energy state of the natural substrate.[1][6]

Structural Basis of Inhibition: A Tale of Two Rings

The key to NMPP's inhibitory activity is the location of the N-alkyl group. Isomers with the methyl group on the A or B pyrrole rings are significantly more potent inhibitors than those with the substitution on the C or D rings.[1] This specificity arises from the precise interactions within the enzyme's active site.

Crystal structures of ferrochelatase in complex with the related N-methylmesoporphyrin reveal a significant out-of-plane distortion of the porphyrin macrocycle, characterized by both saddling and ruffling.[1] This distorted conformation is stabilized by interactions with a flexible active-site loop (residues 248–257 in murine ferrochelatase), which undergoes a conformational change upon porphyrin binding.[1][2] This loop is crucial for the proper positioning and distortion of the substrate, and consequently, for the tight binding of the inhibitor.

Diagram: Ferrochelatase Active Site and NMPP Inhibition

Caption: Interaction of substrates and NMPP with the ferrochelatase active site.

Kinetic Profile of Inhibition: A Quantitative Perspective

NMPP is a potent, tight-binding inhibitor of ferrochelatase. Kinetic analyses have consistently demonstrated that it acts as a competitive inhibitor with respect to the porphyrin substrate, protoporphyrin IX, and as an uncompetitive inhibitor with respect to ferrous iron.[7] This kinetic pattern supports a sequential binding mechanism where iron binds to the enzyme before the porphyrin substrate.[7]

The inhibition constant (Kᵢ) for NMPP is in the low nanomolar range, highlighting its high affinity for the enzyme.

| Enzyme Source | Kᵢ of NMPP | Reference |

| Bovine Liver | ~7 nM | [6][7] |

| Murine (wild-type) | ~3 nM | [1][2] |

Mutational studies have further elucidated the importance of the active site loop. For instance, replacing Proline 255 in the murine enzyme with Arginine (P255R) or Glycine (P255G) leads to a dramatic increase in the apparent Kᵢ values to the micromolar range, signifying a substantial decrease in the enzyme's sensitivity to NMPP.[1][2] This underscores the critical role of this specific residue in maintaining the active site conformation necessary for tight inhibitor binding.

Experimental Protocols for Studying Ferrochelatase Inhibition

The investigation of ferrochelatase inhibition by NMPP relies on robust and sensitive assays. The choice of assay often depends on the specific research question, available instrumentation, and the purity of the enzyme preparation.

Standard Ferrochelatase Activity Assay (Fluorimetric Method)

This protocol describes a common and sensitive method for measuring ferrochelatase activity, which can be adapted for inhibition studies.

Principle: This assay utilizes a surrogate metal ion, Co²⁺, and a different porphyrin substrate, deuteroporphyrin, under aerobic conditions. The reaction is monitored by the decrease in deuteroporphyrin fluorescence as it is converted to Co-deuteroporphyrin.[8]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.2), 1% Tween 20.

-

Substrate Solution: Prepare a stock solution of deuteroporphyrin in a small volume of 20 mM KOH, then dilute to the final working concentration in the assay buffer.

-

Metal Ion Solution: Prepare a stock solution of CoCl₂ in water.

-

Inhibitor Solution: Prepare a stock solution of N-Methylprotoporphyrin IX in a suitable solvent (e.g., DMSO) and create a dilution series.

-

-

Reaction Setup:

-

In a microplate well or cuvette, combine the assay buffer, enzyme preparation (e.g., mitochondrial extract or purified enzyme), and the desired concentration of NMPP or vehicle control.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 5-10 minutes) at the assay temperature (e.g., 37°C).

-

-

Initiation of Reaction:

-

Start the reaction by adding the deuteroporphyrin substrate and the CoCl₂ solution.

-

-

Data Acquisition:

-

Monitor the decrease in deuteroporphyrin fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex: ~400 nm, Em: ~630 nm).

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the fluorescence decay curve.

-

Determine the IC₅₀ value of NMPP by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

For detailed kinetic analysis (e.g., determination of Kᵢ), perform the assay with varying concentrations of both the substrate and the inhibitor and fit the data to the appropriate inhibition model (e.g., competitive inhibition).

-

Diagram: Experimental Workflow for Ferrochelatase Inhibition Assay

Caption: A generalized workflow for determining ferrochelatase inhibition.

Conclusion and Future Directions

N-Methylprotoporphyrin IX serves as a paradigm for a highly potent and specific enzyme inhibitor, acting as a transition-state analogue that exploits the catalytic mechanism of ferrochelatase. Its well-characterized inhibitory properties have made it an invaluable tool for dissecting the intricacies of heme biosynthesis. The detailed understanding of its mechanism of action, from structural interactions to kinetic parameters, provides a solid foundation for the rational design of novel inhibitors. Future research may focus on leveraging this knowledge to develop therapeutic agents for diseases characterized by dysregulated heme metabolism, such as certain porphyrias and cancers.

References

-

Shi, Z., & Ferreira, G. C. (2006). Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin. Biochemical Journal, 399(1), 21-28. [Link]

-

Lobo, S. A., et al. (2006). Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin. The FEBS Journal, 273(12), 2851-2862. [Link]

-

Dailey, H. A., & Fleming, J. E. (1983). Bovine ferrochelatase. Kinetic analysis of inhibition by N-methylprotoporphyrin, manganese, and heme. Journal of Biological Chemistry, 258(19), 11453-11459. [Link]

-

Medlock, A. E., et al. (2021). Ferrochelatase: Mapping the Intersection of Iron and Porphyrin Metabolism in the Mitochondria. Frontiers in Cell and Developmental Biology, 9, 789912. [Link]

-

Dailey, H. A., & Fleming, J. E. (1983). Bovine ferrochelatase. Kinetic analysis of inhibition by N-methylprotoporphyrin, manganese, and heme. Journal of Biological Chemistry, 258(19), 11453–11459. [Link]

-

Al-Karadaghi, S., et al. (1997). Crystal structure of ferrochelatase: the terminal enzyme in heme biosynthesis. Structure, 5(11), 1501-1510. [Link]

-

Al-Karadaghi, S., et al. (1997). Crystal structure of ferrochelatase: the terminal enzyme in heme biosynthesis. Structure, 5(11), 1501–1510. [Link]

-

Ferreira, G. C. (1995). Structure and function of ferrochelatase. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1247(1), 1-14. [Link]

-

Xu, L., et al. (2022). N-Methyl Protoporphyrin IX: An Understudied Porphyrin. Chemical Research in Toxicology, 35(12), 2139-2150. [Link]

-

Dailey, T. A., & Dailey, H. A. (2002). Measurement of ferrochelatase activity using a novel assay suggests that plastids are the major site of haem biosynthesis in both photosynthetic and non-photosynthetic cells of pea (Pisum sativum L.). The Biochemical journal, 362(Pt 2), 423–432. [Link]

-

Dailey, H. A., & Meissner, P. N. (2013). Protoporphyrin IX: the Good, the Bad, and the Ugly. Journal of Pharmacology and Experimental Therapeutics, 347(2), 258-267. [Link]

Sources

- 1. Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and function of ferrochelatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N-Methyl Protoporphyrin IX: An Understudied Porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bovine ferrochelatase. Kinetic analysis of inhibition by N-methylprotoporphyrin, manganese, and heme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of ferrochelatase activity using a novel assay suggests that plastids are the major site of haem biosynthesis in both photosynthetic and non-photosynthetic cells of pea (Pisum sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Crossroads of Xenobiotic Metabolism: A Technical Guide to Cytochrome P450 and the Formation of N-Methylprotoporphyrin

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the intricate relationship between the Cytochrome P450 (CYP) enzyme superfamily and the formation of N-Methylprotoporphyrin (N-MPP), a critical event in drug-induced porphyrias and mechanism-based enzyme inactivation. As a senior application scientist, the following content is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a robust and applicable understanding for professionals in drug development and toxicology.

Introduction: The Central Role of Cytochrome P450 in Xenobiotic Metabolism

The Cytochrome P450 (CYP) enzymes are a vast and versatile family of heme-containing monooxygenases.[1][2] Predominantly located in the liver, these enzymes represent the primary line of defense against a multitude of foreign compounds (xenobiotics), including over 90% of drugs currently in clinical use.[3] Their fundamental role is to convert lipophilic compounds into more water-soluble metabolites, facilitating their excretion from the body.[4][5] This metabolic process, however, is a double-edged sword. While often leading to detoxification, P450-mediated catalysis can also generate reactive intermediates that contribute to drug toxicity and adverse drug-drug interactions.[6][7]

The catalytic activity of P450 enzymes is a complex, multi-step process.[1][8][9] Understanding this cycle is paramount to comprehending how certain xenobiotics can lead to the enzyme's own destruction through the formation of N-alkylated porphyrins.

The Cytochrome P450 Catalytic Cycle

The canonical P450 catalytic cycle involves the binding of a substrate, followed by a series of reduction and oxidation steps.[1][10] The cycle culminates in the formation of a highly reactive iron-oxo species (Compound I), which is responsible for oxidizing the substrate.[1][10]

Sources

- 1. Cytochrome P450 - Wikipedia [en.wikipedia.org]

- 2. slideshare.net [slideshare.net]

- 3. metabolon.com [metabolon.com]

- 4. The role of cytochrome p450 in drug metabolism [wisdomlib.org]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacology: Cytochrome P450 Catalytic Cycle | ditki medical & biological sciences [ditki.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of N-Methylprotoporphyrin IX

Introduction

N-Methylprotoporphyrin IX (NMPP) is a methylated derivative of Protoporphyrin IX, the immediate precursor to heme.[1][2] This molecule has garnered significant interest within the scientific community, primarily due to its potent and specific inhibition of ferrochelatase, the terminal enzyme in the heme biosynthetic pathway.[1][3][4][5][6][7] Ferrochelatase catalyzes the insertion of ferrous iron into the protoporphyrin IX macrocycle to form heme.[5][8] NMPP, by acting as a transition-state analogue, effectively blocks this crucial step, leading to an accumulation of protoporphyrin IX and inducing a state of heme deficiency.[6][8][9] This inhibitory action makes NMPP an invaluable tool for researchers studying heme metabolism, porphyrias, and the role of heme in various physiological and pathological processes.[1][9]

Certain xenobiotics are known to induce the production of NMPP in the liver, leading to the observation of a characteristic "green pigment."[1][10][11] NMPP exists as four distinct isomers, depending on which of the four pyrrole nitrogen atoms is methylated.[1][10] These isomers have been separated and individually characterized, with studies showing they exhibit nearly equal potency in ferrochelatase inhibition.[1][12]

This technical guide provides a comprehensive overview of the spectroscopic properties of N-Methylprotoporphyrin IX, offering researchers, scientists, and drug development professionals a detailed resource for its characterization and application. We will delve into the intricacies of its UV-Visible absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy, providing both theoretical understanding and practical experimental protocols.

The Heme Biosynthetic Pathway and NMPP's Mechanism of Action

To appreciate the significance of NMPP, it is crucial to understand its place within the heme biosynthetic pathway. The following diagram illustrates the final step of this pathway and the inhibitory role of NMPP.

Caption: Inhibition of Ferrochelatase by N-Methylprotoporphyrin IX.

NMPP's inhibitory potency is remarkable, with a reported inhibition constant (Ki) in the nanomolar range (around 7-10 nM).[1][4][5] This high affinity is attributed to the distorted, non-planar conformation of the N-methylated porphyrin ring, which mimics the transition state of protoporphyrin IX during iron insertion.[1][8]

Spectroscopic Characterization of N-Methylprotoporphyrin IX

Spectroscopic techniques are indispensable for the identification, quantification, and functional analysis of NMPP. The following sections detail the key spectroscopic properties and provide standardized protocols for their measurement.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing porphyrins. NMPP, like other porphyrins, exhibits a characteristic absorption spectrum dominated by an intense peak in the near-UV region, known as the Soret band, and several weaker peaks at longer wavelengths, called Q-bands.[13][14][15]

The Soret band arises from a strong electronic transition (S0 → S2), while the Q-bands result from a weaker transition (S0 → S1). The position and intensity of these bands are sensitive to the solvent environment, aggregation state, and protonation of the inner nitrogen atoms.

Table 1: UV-Visible Absorption Maxima of N-Methylprotoporphyrin IX

| Solvent/Medium | Soret Band (nm) | Q-Bands (nm) | Reference |

| Chloroform (for isomers) | ~400 | Not specified | [12] |

| Various (as a mixture of isomers) | 401 | 211, 303, 573 | [16] |

| Acetonitrile/DMSO (9:1, v/v) for PPIX | ~408 | ~505, ~540, ~575, ~630 | [14] |

Note: The absorption maxima can vary slightly depending on the specific isomer and the purity of the sample.

Experimental Protocol: UV-Visible Spectrum Acquisition

This protocol outlines the steps for obtaining a reliable UV-Vis absorption spectrum of NMPP.

-

Preparation of NMPP Stock Solution:

-

Due to potential aggregation in aqueous solutions, it is recommended to prepare a stock solution of NMPP in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[16]

-

Accurately weigh a small amount of NMPP and dissolve it in the chosen solvent to a final concentration of 1-5 mM.

-

Store the stock solution at -20°C or -80°C, protected from light.[3]

-

-

Sample Preparation for Measurement:

-

Dilute the stock solution in the desired solvent (e.g., chloroform, DMSO, or a buffer containing a surfactant like Tween-20 to prevent aggregation) to a final concentration that yields a Soret band absorbance between 0.5 and 1.5 AU.

-

A typical final concentration will be in the low micromolar range.

-

-

Spectrophotometer Setup and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Set the wavelength range from 300 nm to 700 nm.

-

Use a quartz cuvette with a 1 cm path length.

-

Blank the spectrophotometer with the same solvent used to dilute the NMPP sample.

-

Acquire the absorption spectrum of the NMPP sample.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for the Soret band and the Q-bands.

-

If the molar extinction coefficient (ε) is known for the specific solvent, the concentration can be verified using the Beer-Lambert law (A = εcl).

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can provide insights into the electronic structure of NMPP and its interactions with its environment, such as binding to ferrochelatase.[17] Porphyrins are known to be fluorescent, and the emission properties of NMPP can be exploited in various assays.

Upon excitation at a wavelength corresponding to one of its absorption bands (typically the Soret band), NMPP will emit light at a longer wavelength. The fluorescence emission spectrum of protoporphyrin IX typically shows two main peaks.[18][19][20] The presence of scattering and absorbing components in the medium can influence the measured fluorescence signal.[18]

Table 2: Typical Fluorescence Emission of Protoporphyrin IX (as a reference)

| Excitation Wavelength (nm) | Emission Maxima (nm) | Solvent/Medium | Reference |

| 415 | ~630 and a smaller peak at a longer wavelength | PBS buffer with Tween-20 | [18] |

| 410 | ~621 | Albumin | [19] |

Note: The fluorescence properties of NMPP are expected to be similar to protoporphyrin IX, but may be modulated by the N-methyl group and the specific environment.

Experimental Protocol: Fluorescence Spectrum Acquisition and Ferrochelatase Inhibition Assay

This protocol describes how to measure the fluorescence spectrum of NMPP and how this can be adapted for a ferrochelatase inhibition assay.

Caption: Experimental workflow for NMPP fluorescence analysis.

-

Instrumentation:

-

Use a sensitive spectrofluorometer equipped with a temperature-controlled cuvette holder.

-

-

Sample Preparation:

-

Prepare a dilute solution of NMPP (typically in the nanomolar to low micromolar range) in a suitable buffer. The inclusion of a non-ionic surfactant like Tween-20 can help prevent aggregation and enhance the fluorescence signal.[18]

-

For an inhibition assay, prepare a solution of purified ferrochelatase in an appropriate buffer.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength to a value within the Soret band of NMPP (e.g., 415 nm).[18]

-

Record the emission spectrum over a range that covers the expected emission peaks (e.g., 550 nm to 750 nm).

-

To determine the inhibition constant (Ki), titrate a solution of ferrochelatase with increasing concentrations of NMPP and monitor the change in fluorescence. This is often observed as quenching of the protein's intrinsic tryptophan fluorescence upon NMPP binding.[17]

-

-

Data Analysis:

-

Identify the emission maxima.

-

For inhibition assays, plot the change in fluorescence as a function of NMPP concentration and fit the data to an appropriate binding model to calculate the dissociation or inhibition constant.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules. For NMPP, ¹H NMR has been instrumental in identifying which of the four pyrrole nitrogens is alkylated in each of the four isomers.[12][21] This is achieved through detailed analysis of chemical shifts, coupling constants, and nuclear Overhauser effect (NOE) experiments.[12]

The ¹H NMR spectrum of a porphyrin is characterized by distinct regions:

-

Meso protons: Typically found downfield (around 10 ppm).

-

Methyl protons: Located upfield (around 3.5 ppm).

-

Vinyl group protons: Exhibiting characteristic splitting patterns.

-

Propionic acid chain protons.

-

N-H protons: These are often broad and their position is solvent-dependent. In NMPP, one of these is replaced by an N-CH₃ group.

The key to differentiating the isomers lies in the unique chemical environment of the N-methyl group and its effect on the surrounding protons, which can be probed with NOE experiments.[12]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

To aid in structural assignment, two-dimensional NMR experiments such as COSY, NOESY, and HSQC may be necessary.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to assign the signals to specific protons in the molecule.

-

For isomer identification, NOESY spectra are crucial to establish through-space proximity between the N-methyl group and specific protons on the porphyrin macrocycle.[12]

-

Applications in Research and Drug Development

The well-defined spectroscopic properties of NMPP, coupled with its potent biological activity, make it a valuable tool in several research areas:

-

Studying Heme Metabolism: NMPP is widely used to induce heme deficiency in cell cultures, allowing researchers to investigate the cellular responses to heme depletion and the regulation of the heme biosynthetic pathway.[5][6][8]

-

Porphyria Research: As NMPP causes the accumulation of protoporphyrin IX, it can be used in animal models to mimic certain aspects of erythropoietic protoporphyria.[1]

-

Enzyme Kinetics and Drug Screening: NMPP serves as a reference inhibitor for ferrochelatase, making it useful for validating new enzyme assays and for screening compound libraries for novel ferrochelatase inhibitors.[9]

-

Structural Biology: The interaction between NMPP and ferrochelatase has been studied to understand the enzyme's active site and catalytic mechanism.[8][9]

Conclusion

N-Methylprotoporphyrin IX is a powerful chemical probe for the study of heme biology. A thorough understanding of its spectroscopic properties is essential for its effective application. This guide has provided a detailed overview of the UV-Visible, fluorescence, and NMR spectroscopy of NMPP, complete with practical experimental protocols. By leveraging these spectroscopic techniques, researchers can confidently identify, quantify, and utilize NMPP to advance our understanding of heme metabolism and related diseases.

References

-

Xu, L., Qi, Q., Zhu, J., & Ma, X. (2022). N-Methyl Protoporphyrin IX: An Understudied Porphyrin. Chemical Research in Toxicology, 35(12), 2186–2193. [Link]

-

Shi, Z., & Ferreira, G. C. (2006). Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin. Biochemical Journal, 399(1), 21–28. [Link]

-

Ortiz de Montellano, P. R., Beilan, H. S., & Kunze, K. L. (1981). N-Methylprotoporphyrin IX: chemical synthesis and identification as the green pigment produced by 3,5-diethoxycarbonyl-1,4-dihydrocollidine treatment. Proceedings of the National Academy of Sciences of the United States of America, 78(3), 1490–1494. [Link]

-

Shi, Z., & Ferreira, G. C. (2006). Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin. PubMed, 399(1), 21-28. [Link]

-

Xu, L., Qi, Q., Zhu, J., & Ma, X. (2022). N-Methyl Protoporphyrin IX: An Understudied Porphyrin. Chemical Research in Toxicology, 35(12), 2186-2193. [Link]

-

Kunze, K. L., & Ortiz de Montellano, P. R. (1981). N-Methylprotoporphyrin IX. Identification by NMR of the nitrogen alkylated in each of the four isomers. Journal of the American Chemical Society, 103(14), 4225–4230. [Link]

-

Ortiz de Montellano, P. R., Beilan, H. S., & Kunze, K. L. (1981). N-Methylprotoporphyrin IX: Chemical synthesis and identification as the green pigment produced by 3,5-diethoxycarbonyl-1,4-dihydrocollidine treatment. PNAS, 78(3), 1490-1494. [Link]

-

Kunze, K. L., & Ortiz de Montellano, P. R. (1981). N-Methylprotoporphyrin IX. Identification by NMR of the nitrogen alkylated in each of the four isomers. Journal of the American Chemical Society. [Link]

-

Xu, L., Qi, Q., Zhu, J., & Ma, X. (2022). N-Methyl Protoporphyrin IX: An Understudied Porphyrin. PubMed, 35(12), 2186-2193. [Link]

-

ResearchGate. (n.d.). Fluorescence titration of NMPP binding to either wild-type ferrochelatase or P255X variants. Retrieved from [Link]

-

Luedtke, N. W., & Tor, Y. (2003). N-methylmesoporphyrin IX fluorescence as a reporter of strand orientation in guanine quadruplexes. FEBS Letters, 540(1-3), 203-207. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Protoporphyrin IX at BMRB. Retrieved from [Link]

-

Di Pierro, E., Brancaleoni, V., Granata, F., & Di Carlo, F. (2020). In vitro Assessment of Solar Filters for Erythropoietic Protoporphyria in the Action Spectrum of Protoporphyrin IX. Frontiers in Medicine, 7, 579. [Link]

-

Ruhi, M. K. (2025). Protoporphyrin IX Beyond Conventional Applications: A Review of Emerging Research Directions. Life (Basel), 15(10), 1516. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (HMDB0000241). Retrieved from [Link]

-

Thepaper, K., Amaro, C., Booth, N., & Cletus, B. (2019). Fluorescence Spectroscopy Study of Protoporphyrin IX in Optical Tissue Simulating Liquid Phantoms. MDPI, 19(11), 3233. [Link]

-

ResearchGate. (n.d.). UV-visible absorption spectra (a) Protoporphyrin IX standard and (b)... Retrieved from [Link]

-

Miah, M. I. (2001). Fluorescence Spectroscopy Study of Protoporphyrin IX Metabolism Level in Cells. Photobiology. [Link]

-

Moussaron, A., Santin, G., Parpottin, D., & Bezdetnaya, L. (2015). Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions. PMC. [Link]

-

Miah, M. I. (2001). Fluorescence spectroscopy study of protoporphyrin IX metabolism level in cells. Biopolymers, 62(5), 237-40. [Link]

-

ResearchGate. (n.d.). Absorbance spectrum of protoporphyrin IX. Retrieved from [Link]

-

Science and Education Publishing. (n.d.). Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins. Retrieved from [Link]

Sources

- 1. N-Methyl Protoporphyrin IX: An Understudied Porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Methyl Protoporphyrin IX: An Understudied Porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 6. N-Methyl Protoporphyrin IX | [frontierspecialtychemicals.com]

- 7. scbt.com [scbt.com]

- 8. Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Methylprotoporphyrin IX: chemical synthesis and identification as the green pigment produced by 3,5-diethoxycarbonyl-1,4-dihydrocollidine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | In vitro Assessment of Solar Filters for Erythropoietic Protoporphyria in the Action Spectrum of Protoporphyrin IX [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Fluorescence Spectroscopy Study of Protoporphyrin IX in Optical Tissue Simulating Liquid Phantoms [mdpi.com]

- 19. Fluorescence Spectrometry in Protoporphyrin IX Metabolism Phase /Level Dating in Cell [photobiology.com]

- 20. Fluorescence spectroscopy study of protoporphyrin IX metabolism level in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Endogenous N-Methylprotoporphyrin in Tissues: A Technical Guide for Researchers and Drug Development Professionals

Foreword

The heme biosynthesis pathway, a fundamental process in most living organisms, is a meticulously orchestrated series of enzymatic reactions culminating in the production of heme. This essential molecule plays a critical role in a myriad of physiological functions, from oxygen transport to drug metabolism. However, the pathway is not without its complexities and subtle regulatory mechanisms. One such fascinating, yet often overlooked, aspect is the endogenous presence of N-Methylprotoporphyrin (NMPP), a potent inhibitor of the terminal enzyme in this pathway, ferrochelatase. While initially identified as a product of xenobiotic exposure, the consistent detection of NMPP in untreated animal tissues points towards a deeper, intrinsic physiological or pathophysiological role. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the endogenous presence of NMPP, its biosynthesis, mechanism of action, and the analytical methodologies required for its accurate quantification. Furthermore, we will delve into the implications of endogenous NMPP in the context of drug discovery and development, highlighting its potential as a biomarker and its influence on hepatic heme regulation.

The Endogenous Presence and Significance of N-Methylprotoporphyrin

N-Methylprotoporphyrin IX (NMPP) is a derivative of protoporphyrin IX (PPIX), the immediate precursor to heme.[1] Its discovery was initially linked to the administration of certain drugs and xenobiotics that induce a state of experimental porphyria.[1] However, subsequent research has unequivocally demonstrated the existence of endogenous NMPP in the liver of untreated animals, albeit at low but detectable concentrations.[1][2] This finding has shifted the perception of NMPP from a mere xenobiotic-induced artifact to a molecule of potential physiological relevance.

The primary significance of NMPP lies in its potent inhibitory effect on ferrochelatase, the enzyme responsible for inserting ferrous iron into the protoporphyrin IX ring to form heme.[1][2] With a Ki in the nanomolar range, NMPP is one of the most powerful known inhibitors of this crucial enzyme.[1] This inhibition leads to a bottleneck in the heme synthesis pathway, resulting in the accumulation of protoporphyrin IX.

Beyond its role in heme biosynthesis, NMPP has been implicated in other cellular processes, including the inhibition of nitric oxide production and the promotion of lamin aggregation.[1][2] The full spectrum of its physiological and pathophysiological roles is still an active area of investigation.

The Biosynthesis of Endogenous N-Methylprotoporphyrin

The precise enzymatic machinery responsible for the synthesis of endogenous NMPP is not yet fully elucidated. However, a substantial body of evidence points towards the involvement of the cytochrome P450 (CYP) superfamily of enzymes. The mechanism is thought to mirror the formation of NMPP following exposure to certain xenobiotics, such as 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) and griseofulvin.[1]

The proposed mechanism involves the CYP-mediated bioactivation of an endogenous or exogenous substrate, leading to the generation of a reactive methyl group donor. This methyl group is then transferred to one of the four nitrogen atoms of the protoporphyrin IX macrocycle, which is the prosthetic group of the CYP enzyme itself. This process, known as N-alkylation, results in the formation of NMPP.[3]

The four possible isomers of NMPP are designated based on the pyrrole ring that is methylated (NA, NB, NC, and ND).[1] The isomeric composition of NMPP can vary depending on the inducing agent and the specific CYP isozyme involved.[1]

Diagram: Proposed Cytochrome P450-Mediated Biosynthesis of N-Methylprotoporphyrin IX

Caption: Cytochrome P450-mediated N-alkylation of its own heme prosthetic group.

Analytical Methodologies for the Quantification of N-Methylprotoporphyrin in Tissues

The accurate quantification of NMPP in biological matrices is challenging due to its low endogenous concentrations and the presence of interfering substances. A robust analytical workflow typically involves efficient extraction from the tissue matrix followed by sensitive and specific detection using chromatographic and mass spectrometric techniques.

Tissue Extraction Protocol

The following protocol is a recommended starting point for the extraction of NMPP from liver tissue, adapted from established methods for porphyrin analysis.[4] Optimization may be required for other tissue types.

Materials:

-

Homogenizer (e.g., Potter-Elvehjem)

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen stream)

-

Acetonitrile (ACN)

-

Dimethyl sulfoxide (DMSO)

-

0.01 M HCl

-

Internal Standard (IS): A suitable N-alkylated porphyrin not endogenously present, or a stable isotope-labeled NMPP.

Step-by-Step Protocol:

-

Tissue Homogenization:

-

Accurately weigh approximately 1 gram of frozen liver tissue.

-

Add 0.5 mL of ice-cold 0.01 M HCl to the tissue.

-

Homogenize the tissue on ice until a uniform consistency is achieved.

-

-

Solvent Extraction:

-

To the homogenate, add 1 mL of a 4:1 (v/v) mixture of acetonitrile and dimethyl sulfoxide.

-

Vortex the mixture vigorously for 2 minutes.

-

-

Centrifugation:

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Supernatant Collection:

-

Carefully collect the supernatant and transfer it to a clean tube.

-

-

Re-extraction (Optional but Recommended):

-

To improve recovery, the pellet can be re-extracted with another 1 mL of the ACN:DMSO solvent mixture, vortexed, and centrifuged as before. The supernatants are then pooled.

-

-

Internal Standard Spiking:

-

Add a known amount of the internal standard to the pooled supernatant.

-

-

Solvent Evaporation:

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in a known, small volume (e.g., 100-200 µL) of the initial mobile phase for HPLC-MS/MS analysis.

-

Vortex and centrifuge to pellet any insoluble material before transferring the supernatant to an autosampler vial.

-

Diagram: Experimental Workflow for NMPP Quantification in Tissues

Caption: A streamlined workflow for the analysis of NMPP from tissue samples.

UPLC-MS/MS Analysis

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method for the sensitive and specific quantification of NMPP isomers.

Table 1: Recommended UPLC-MS/MS Parameters for NMPP Analysis

| Parameter | Recommended Setting | Rationale |

| UPLC System | ||

| Column | C18 reversed-phase, sub-2 µm particle size (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) | Provides high-resolution separation of porphyrin isomers. |

| Mobile Phase A | Water with 0.1% formic acid | Acidified mobile phase promotes protonation for positive ion ESI. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | Strong organic solvent for eluting hydrophobic porphyrins. |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B over 10-15 minutes. | Allows for the separation of NMPP from other endogenous porphyrins and lipids. |

| Flow Rate | 0.3 - 0.5 mL/min | Optimal for sub-2 µm columns, ensuring efficient separation. |

| Column Temp. | 40 - 50 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 - 10 µL | Dependent on sample concentration and instrument sensitivity. |

| MS/MS System | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Porphyrins readily form protonated molecules [M+H]⁺. |

| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| MRM Transitions | Precursor Ion (Q1): m/z 577.3Product Ions (Q3): Monitor multiple fragments for confirmation. | Specific mass transitions for NMPP ([C35H37N4O4]⁺). The exact product ions should be determined by infusing an NMPP standard. |

| Dwell Time | 50 - 100 ms per transition | Sufficient time for data acquisition for each MRM transition. |

Endogenous Levels of N-Methylprotoporphyrin in Tissues

Table 2: Reported Endogenous Levels of N-Methylprotoporphyrin in Rodent Liver

| Species | Tissue | Concentration Range (pmol/g tissue) | Reference |

| Mouse | Liver | Low but detectable | [1] |

| Rat | Liver | Low but detectable | [5] |

Note: The term "low but detectable" is frequently used in the literature, highlighting the need for more rigorous quantitative studies. The development and application of sensitive UPLC-MS/MS methods will be crucial in establishing a more comprehensive database of endogenous NMPP levels.

Implications for Drug Development

The endogenous presence of NMPP has several important implications for the development of new pharmaceutical agents.

NMPP as a Biomarker for Drug-Induced Ferrochelatase Inhibition

Certain drugs can induce the formation of NMPP, leading to ferrochelatase inhibition and a drug-induced porphyria. Monitoring NMPP levels in preclinical toxicology studies can serve as a sensitive and specific biomarker for this potential liability. An increase in NMPP levels following drug administration would be a clear indication of an interaction with the heme biosynthesis pathway, warranting further investigation. This is particularly relevant for compounds that are structurally similar to known inducers of NMPP, such as those containing dihydropyridine or related heterocyclic scaffolds.

Influence on Hepatic Heme Regulation and Drug Metabolism

The liver is the primary organ for drug metabolism, a process heavily reliant on heme-containing cytochrome P450 enzymes.[6] Endogenous NMPP, by inhibiting ferrochelatase and thereby modulating the intracellular heme pool, has the potential to influence the expression and activity of these critical drug-metabolizing enzymes. A decrease in the regulatory heme pool can lead to the upregulation of δ-aminolevulinic acid synthase (ALAS), the rate-limiting enzyme in heme biosynthesis, in a feedback mechanism.[6] This complex interplay could alter the metabolic profile of co-administered drugs.

For instance, a drug that mildly elevates endogenous NMPP levels might, over time, lead to a compensatory upregulation of heme synthesis and potentially alter the expression of certain CYP isozymes. This could have unforeseen consequences on the efficacy and safety of other drugs metabolized by these enzymes. Therefore, an understanding of a new chemical entity's potential to modulate endogenous NMPP levels is a valuable aspect of its preclinical characterization.

Diagram: The Interplay of Endogenous NMPP, Heme Regulation, and Drug Metabolism

Caption: Endogenous NMPP can impact the regulatory heme pool and drug metabolism.

Future Perspectives and Conclusion

The endogenous presence of N-Methylprotoporphyrin in tissues represents a fascinating and important area of research with direct relevance to drug development. While significant strides have been made in understanding its role as a potent ferrochelatase inhibitor, many questions remain. Future research should focus on:

-

Elucidating the specific enzymatic pathways responsible for endogenous NMPP biosynthesis.

-

Developing and validating highly sensitive analytical methods to accurately quantify NMPP isomers in a wide range of tissues and biological fluids.

-

Establishing a comprehensive database of endogenous NMPP levels in various species, including humans, to better understand its physiological concentration range.

-

Investigating the full spectrum of its physiological and pathophysiological roles beyond ferrochelatase inhibition.

-

Further exploring its utility as a predictive biomarker for drug-induced porphyrias in preclinical and clinical settings.

References

-

Xu, L., Qi, Q., Zhu, J., & Ma, X. (2022). N-Methyl Protoporphyrin IX: An Understudied Porphyrin. Chemical Research in Toxicology, 35(12), 2186–2193. [Link]

-

Lara, J. V., Cocuron, J. C., & Alonso, A. P. (2016). Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications. Analytical and Bioanalytical Chemistry, 408(13), 3543–3554. [Link]

-

Shi, Z., & Ferreira, G. C. (2006). Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin. The Biochemical journal, 399(1), 21–28. [Link]

-

Xu, L., Qi, Q., Zhu, J., & Ma, X. (2022). N-Methyl Protoporphyrin IX: An Understudied Porphyrin. PubMed, 36459538. [Link]

-

De Matteis, F., & Marks, G. S. (1983). The effect of N-methylprotoporphyrin and succinyl-acetone on the regulation of heme biosynthesis in chicken hepatocytes in culture. FEBS letters, 159(1-2), 127–131. [Link]

-

Cole, S. P., Marks, G. S., Ortiz de Montellano, P. R., & Kunze, K. L. (1982). Inhibition of ferrochelatase by N-methylprotoporphyrin IX is not accompanied by delta-aminolevulinic acid synthetase induction in chick embryo liver cell culture. Canadian journal of physiology and pharmacology, 60(2), 212–215. [Link]

-

Zhu, J., & Ma, X. (2016). Protoporphyrin IX: the Good, the Bad, and the Ugly. Journal of pharmacology and experimental therapeutics, 356(2), 267–275. [Link]

-

Guengerich, F. P. (2008). Mechanisms of cytochrome P450-catalyzed oxidations. ACS chemical biology, 3(12), 735–746. [Link]

-

Salem, A. H., Gazia, C., Penna, I., D'Avolio, A., & De Rosa, F. G. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International journal of molecular sciences, 24(10), 8793. [Link]

- Dailey, H. A., & Fleming, J. E. (1983). Bovine ferrochelatase. Kinetic analysis of inhibition by N-methylprotoporphyrin, manganese, and heme. The Journal of biological chemistry, 258(19), 11453–11459.

-

Frater, Y., Brady, A., Lock, E. A., & De Matteis, F. (1993). Formation of N-methyl protoporphyrin in chemically-induced protoporphyria. Studies with a novel porphyrogenic agent. Archives of toxicology, 67(3), 179–185. [Link]

-

van der Veen, J. N., van den Berg, J. W., & de Rijke, Y. B. (2012). A new technique of quantifying protoporphyrin IX in microbial cells in seawater. Frontiers in microbiology, 3, 335. [Link]

-

Ortiz de Montellano, P. R., Beilan, H. S., & Kunze, K. L. (1981). N-methylprotoporphyrin IX: chemical synthesis and identification as the green pigment produced by 3,5-diethoxycarbonyl-1,4-dihydrocollidine treatment. Proceedings of the National Academy of Sciences of the United States of America, 78(3), 1490–1494. [Link]

-

van der Watt, E., & Pretorius, P. J. (1990). Selective accumulation of endogenously produced porphyrins in a liver metastasis model in rats. Journal of the National Cancer Institute, 82(14), 1166–1170. [Link]

Sources

- 1. N-Methyl Protoporphyrin IX: An Understudied Porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Methyl Protoporphyrin IX: An Understudied Porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of N-methyl protoporphyrin in chemically-induced protoporphyria. Studies with a novel porphyrogenic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Methylprotoporphyrin IX: chemical synthesis and identification as the green pigment produced by 3,5-diethoxycarbonyl-1,4-dihydrocollidine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Inhibition of Ferrochelatase by N-Methylprotoporphyrin: A Masterclass in Transition-State Mimicry

Abstract